2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-13-5-1-2-7-15(13)22-11-16(21)18-9-12-10-19-20-8-4-3-6-14(12)20/h1-8,10H,9,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRGHCGPUXHYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=C3C=CC=CN3N=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the condensation of aminopyrazoles with various electrophilic reagents such as enaminonitriles, enaminones, or 1,3-diketones.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution reaction where a fluorophenol derivative reacts with an appropriate leaving group on the pyrazolo[1,5-a]pyridine core.
Acetamide formation: The final step involves the reaction of the intermediate with an acetamide derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern synthetic techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated products .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide have shown effectiveness against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Aurora kinases, which are often overexpressed in tumors, are potential targets for pyrazolo derivatives.
- Case Study : A related pyrazolo compound demonstrated an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating promising anticancer properties .
Antimicrobial Properties
The pyrazolo[1,5-a]pyridine framework has been associated with antimicrobial activity:
- Broad-Spectrum Efficacy : Compounds within this class have shown activity against both bacterial and fungal strains.
- Research Findings : Studies have indicated that these compounds can inhibit the growth of pathogens responsible for various infections .
Anti-inflammatory Potential
There is evidence suggesting that 2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide may possess anti-inflammatory properties:
- Phosphodiesterase Inhibition : Similar compounds have been shown to selectively inhibit phosphodiesterase enzymes, which play a crucial role in inflammatory responses .
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is critical for drug development:
- Fluorine Substitution : The presence of a fluorine atom on the phenoxy group enhances lipophilicity and may improve binding affinity to biological targets.
- Pyrazolo Core Influence : Variations in substituents on the pyrazolo ring can significantly affect the compound's potency and selectivity against specific targets.
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Compounds and Their Structural Features
Core Heterocycle Variations
- Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine : The pyrazolo[1,5-a]pyrimidine core (e.g., F-DPA, DPA-714) is prevalent in TSPO ligands for PET imaging due to its planar structure and binding compatibility . Pyrazolo[1,5-a]pyridine derivatives (e.g., ) are less common but may offer distinct electronic properties influencing target selectivity.
Aryl Substituent Effects
- Fluorophenyl vs. Fluoroethoxyphenyl : The 4-fluorophenyl group in F-DPA provides moderate TSPO affinity (Ki ~ 7 nM), while the 4-(2-fluoroethoxy)phenyl in DPA-714 enhances lipophilicity and brain penetration . Compound 6b, with a 4-(2-fluoroethoxy)phenyl and 5,7-diethyl groups, exhibits a 36-fold higher TSPO affinity (Ki = 0.6 nM) than DPA-714, underscoring the importance of aryl and core substitutions .
Acetamide Side Chain Modifications
TSPO Ligands for Imaging
Anticancer and Antimicrobial Activity
- Chiral Amines : Compound 2c (piperidine) and 2d (pyrrolidine) show differential kinase inhibition profiles, with 2c exhibiting superior cytotoxicity in leukemia cell lines .
- Thione Schiff Bases : Pyrazolo[1,5-a]triazine derivatives () demonstrate antiviral activity (e.g., 41–43% TMV inhibition), suggesting analogous modifications in pyrazolopyrimidines could enhance bioactivity .
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a member of the pyrazolo[1,5-a]pyridine family, which has garnered attention due to its potential biological activities, particularly as inhibitors of various protein kinases and in cancer therapy. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Pyrazolo[1,5-a]pyridines, including the compound , typically exert their biological effects through the inhibition of specific kinases involved in cell signaling pathways. These kinases play crucial roles in regulating cell growth, differentiation, and survival. The inhibition of such kinases can lead to reduced proliferation of cancer cells and enhanced apoptosis.
Key Kinases Targeted
- CDK2 (Cyclin-dependent kinase 2) : Involved in cell cycle regulation.
- TRKA (Tropomyosin receptor kinase A) : Plays a role in neuronal survival and differentiation.
In Vitro Studies
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Compound Efficacy : In a study involving a series of pyrazolo[1,5-a]pyrimidine derivatives, certain compounds showed IC50 values as low as 0.09 µM against CDK2 and 0.45 µM against TRKA, indicating potent inhibitory activity comparable to established inhibitors like ribociclib and larotrectinib .
- Broad-Spectrum Activity : Another derivative demonstrated a mean growth inhibition (GI%) of 43.9% across 56 different cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is often linked to their structural features. Modifications at specific positions on the pyrazolo[1,5-a]pyridine scaffold can enhance potency and selectivity towards target kinases. For example:
| Position | Modification Type | Effect on Activity |
|---|---|---|
| 2 | Anilino group | Increased binding affinity to CDK2 |
| 3 | Alkyl substituents | Enhanced lipophilicity and cellular uptake |
Case Studies
- Dual Inhibition Potential : A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives that were tested for dual inhibition against CDK2 and TRKA. The results indicated that certain compounds not only inhibited these kinases effectively but also showed promising anticancer activity across multiple human cancer types .
- Comparative Analysis : In another investigation comparing the efficacy of different pyrazolo derivatives against HepG-2 liver cancer cells, compounds with specific substitutions demonstrated significantly lower IC50 values than standard treatments like erlotinib . This suggests that targeted modifications can lead to superior therapeutic agents.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazolo[1,5-a]pyridine core followed by coupling with fluorophenoxy and acetamide groups. Key steps include:
- Nucleophilic substitution for introducing the 2-fluorophenoxy group (e.g., using 2-fluorophenol and a base like K₂CO₃ in DMF at 80–100°C) .
- Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) between the pyrazolo[1,5-a]pyridin-3-ylmethyl amine and activated acetamide intermediates .
- Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Critical parameters : Temperature control (±2°C), anhydrous conditions for moisture-sensitive steps, and monitoring via TLC or HPLC to minimize byproducts .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
A combination of spectroscopic and crystallographic methods is recommended:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm; pyrazolo[1,5-a]pyridine protons at δ 8.0–9.0 ppm) .
- X-ray crystallography : For unambiguous confirmation of the 3D structure, particularly bond angles and torsional strain in the acetamide linkage .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., ESI+ expected for C₁₇H₁₅FN₃O₂) .
- HPLC : Purity assessment (>95%) with a C18 column and UV detection at 254 nm .
Q. What in vitro assays are suitable for initial bioactivity screening of this compound?
Target-dependent assays should be prioritized based on structural analogs:
- Kinase inhibition : Use ADP-Glo™ assays for kinases like JAK2 or EGFR, given the pyrazolo[1,5-a]pyridine scaffold’s affinity for ATP-binding pockets .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
- Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Note : Include positive controls (e.g., staurosporine for kinase assays) and validate results in triplicate .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Core modifications : Synthesize derivatives with substituents at the pyridine nitrogen (e.g., methyl, ethyl) to assess steric effects on target binding .
- Fluorophenoxy variants : Replace 2-fluorophenoxy with 3- or 4-fluoro analogs to evaluate positional effects on potency .
- Acetamide replacements : Test sulfonamide or urea linkages to modulate hydrogen-bonding interactions .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses against homology models of target proteins .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Orthogonal assays : Confirm kinase inhibition using both biochemical (e.g., radiometric) and cellular (e.g., Western blot for phospho-targets) methods .
- Off-target profiling : Screen against panels of unrelated kinases or GPCRs to identify nonspecific interactions .
- Physicochemical profiling : Assess aggregation-prone behavior via dynamic light scattering (DLS) to rule out false positives in cell-based assays .
- Metabolite identification : Use LC-MS to detect degradation products that may contribute to observed discrepancies .
Q. How can in vivo pharmacokinetic (PK) and toxicity studies be optimized for this compound?
- Dose formulation : Use PEG-400/saline (60:40) for intravenous administration or hydroxypropyl-β-cyclodextrin for oral dosing to enhance solubility .
- PK parameters : Measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC in rodent models, with serial blood sampling over 24 hours .
- Toxicology : Conduct acute toxicity studies (OECD 423) with histopathology of liver/kidney tissues .
- BBB penetration : Evaluate brain-plasma ratio after dosing to assess CNS accessibility .
Q. What computational methods support mechanistic elucidation of its biological activity?
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to identify stable binding conformations .
- Free-energy perturbation (FEP) : Calculate binding affinities for SAR-driven derivatives .
- ADMET prediction : Use QikProp or SwissADME to forecast absorption, CYP inhibition, and hERG liability .
Q. How should researchers address synthetic challenges in scaling up production for preclinical studies?
- Process optimization : Replace hazardous solvents (e.g., DMF) with 2-MeTHF or cyclopentyl methyl ether (CPME) for greener chemistry .
- Catalyst screening : Test Pd/C or Ni-based catalysts for efficient coupling steps .
- Flow chemistry : Implement continuous flow systems for exothermic reactions (e.g., amide couplings) to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
